molecular formula C3H3NS3 B1623052 2,4-Thiazolidinedithione CAS No. 4303-27-9

2,4-Thiazolidinedithione

Cat. No.: B1623052
CAS No.: 4303-27-9
M. Wt: 149.3 g/mol
InChI Key: VIYJCVXSZKYVBL-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedithione is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Thiazolidinedithione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway. By inhibiting aldose reductase, this compound can reduce the conversion of glucose to sorbitol, thereby impacting glucose metabolism . Additionally, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, influencing the transcription of genes involved in lipid and glucose metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by activating PPARγ, this compound can enhance the storage of fatty acids in adipocytes, thereby reducing circulating fatty acids and promoting glucose oxidation . This compound also exhibits anti-inflammatory properties by reducing the transcription of pro-inflammatory genes through PPARγ transrepression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It binds to PPARγ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, modulating the transcription of target genes . Additionally, this compound inhibits aldose reductase by binding to its active site, thereby preventing the reduction of glucose to sorbitol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, particularly in adipocytes and other cell types involved in glucose and lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models . At higher doses, it can lead to adverse effects such as hepatotoxicity and weight gain . These threshold effects highlight the importance of careful dosage management in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway and lipid metabolism. It interacts with enzymes such as aldose reductase and PPARγ, influencing the flux of metabolites through these pathways . By inhibiting aldose reductase, it reduces the accumulation of sorbitol, which can have protective effects against diabetic complications . Additionally, its activation of PPARγ promotes lipid storage and glucose oxidation, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its distribution in the bloodstream . Once inside cells, it can localize to the nucleus, where it interacts with PPARγ and other nuclear receptors to exert its effects on gene transcription .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with nuclear receptors such as PPARγ. This localization is crucial for its role in modulating gene expression and influencing cellular metabolism . Additionally, it may undergo post-translational modifications that direct it to specific nuclear compartments, enhancing its regulatory functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedithione can be synthesized through the reaction of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid and water . This method involves the condensation of thiourea with chloroacetic acid, leading to the formation of the thiazolidine ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents, which act as both solvents and catalysts. This green synthesis approach is environmentally friendly and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Thiazolidinedithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry, forming stable complexes with transition metals.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

  • Thiazolidinediones (e.g., pioglitazone, rosiglitazone)
  • Thiazolidinones (e.g., 2-thioxo-4-thiazolidinone, 4,40-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfone)

Properties

IUPAC Name

1,3-thiazolidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYJCVXSZKYVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406277
Record name 2,4-Thiazolidinedithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4303-27-9
Record name 2,4-Thiazolidinedithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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